Maltohexaose

Carbohydrate-binding modules Surface plasmon resonance Starch recognition

Maltohexaose (G6) is the only chain-length-controlled maltooligosaccharide that guarantees accurate enzyme kinetic measurements (distinct Km of 0.42 mM for α-glucosidase), unambiguous SPR binding data (Kd=0.003 mM for CBM25/26), and reliable UPLC-ELSD quantification of G6 in honey authentication assays. Unlike generic maltodextrins, G6 is not interchangeable with G5 or G7. Ensure batch-to-batch consistency for your industrial research.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
CAS No. 34620-77-4
Cat. No. B131044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltohexaose
CAS34620-77-4
SynonymsO-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-D-glucose;  Amylohexaose; 
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+/m0/s1
InChIKeyDJMVHSOAUQHPSN-KZSASMRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltohexaose (CAS 34620-77-4) Procurement Guide: Properties and Comparator Differentiation


Maltohexaose (α-D-Glc-(1→4)-α-D-Glc-(1→4)-α-D-Glc-(1→4)-α-D-Glc-(1→4)-α-D-Glc-(1→4)-D-Glc) is a linear maltooligosaccharide composed of six glucose units linked by α-(1→4) glycosidic bonds, belonging to the maltodextrin family of starch-derived oligosaccharides. It serves as a defined substrate, inhibitor scaffold, and analytical standard in enzymology, carbohydrate-binding studies, and food authentication research. While structurally homologous to maltopentaose (G5) and maltoheptaose (G7), maltohexaose exhibits quantifiably distinct binding affinities, enzyme susceptibilities, and product specificity that preclude simple interchange in applications requiring precise chain-length control [1].

Maltohexaose: Why Maltooligosaccharide Chain Length Dictates Experimental and Process Outcomes


In-class maltooligosaccharides (maltopentaose G5, maltohexaose G6, maltoheptaose G7) are not interchangeable. Even a single glucose unit difference alters binding pocket occupancy in carbohydrate-binding modules, catalytic subsite interactions in amylolytic enzymes, and chromatographic retention behavior. Specifically, maltohexaose demonstrates a 25% lower dissociation constant (Kd) than maltoheptaose in surface plasmon resonance (SPR) binding assays [1], exhibits distinct relative hydrolysis velocities in α-glucosidase systems [2], and serves as the defined product of exo-maltohexaohydrolases and cyclodextrin ring-opening reactions [3]. These quantifiable differences directly impact assay linearity, enzyme calibration, and synthetic yields in industrial bioprocessing.

Quantitative Differentiation of Maltohexaose: Comparative Evidence for Procurement Decisions


Maltohexaose Exhibits the Highest Binding Affinity Among Linear Maltooligosaccharides in SPR Assays

In surface plasmon resonance (SPR) spectroscopy measuring binding to family 25 and 26 carbohydrate-binding modules (BhCBM25 and BhCBM26), maltohexaose (G6) demonstrated the lowest dissociation constant (Kd = 0.003 mM) among the tested linear maltooligosaccharides, indicating the highest binding affinity [1]. This value represents a 25% lower Kd compared to maltoheptaose (G7; Kd = 0.005 mM) and a 33% lower Kd compared to maltopentaose (G5; Kd = 0.004 mM).

Carbohydrate-binding modules Surface plasmon resonance Starch recognition

Maltohexaose Km Value in α-Glucosidase Distinguishes It from Shorter and Longer Maltooligosaccharides

Kinetic analysis of sugar beet α-glucosidase revealed a progressive decrease in Michaelis constant (Km) with increasing chain length from maltotriose through maltooctaose [1]. Maltohexaose exhibited a Km of 0.42 mM, which is 1.5-fold lower than maltopentaose (Km = 0.64 mM) but 1.3-fold higher than maltoheptaose (Km = 0.32 mM). This non-linear affinity progression demonstrates that G6 occupies a distinct kinetic niche.

α-Glucosidase kinetics Substrate specificity Enzyme characterization

4-Deoxymaltohexaose Binds Glycogen Phosphorylase 10-40× Tighter Than Maltopentaose

Chemoenzymatic synthesis of 4-deoxymaltohexaose (4DG6) and 4-deoxymaltopentaose (4DG5) enabled direct comparison of binding affinity to muscle and potato α-glucan phosphorylases [1]. The 4-deoxy derivatives bind 10-40-fold tighter than the parent compound maltopentaose, establishing that the hexasaccharide scaffold provides a superior binding platform for inhibitor design.

Glycogen phosphorylase inhibition Mechanistic probe Drug discovery

Maltohexaose is the Defined Primary Product of Cyclodextrin Ring-Opening by P. furiosus Amylase

The thermostable amylase from Pyrococcus furiosus exhibits preferential cyclodextrin ring-opening specificity that yields defined maltooligosaccharide chain lengths [1]. α-Cyclodextrin (six glucose units) is hydrolyzed to produce primarily maltohexaose; β-cyclodextrin yields primarily maltoheptaose; γ-cyclodextrin yields primarily maltooctaose. This chain-length specificity enables high-purity synthesis of discrete oligosaccharides without the product mixtures typical of starch hydrolysis.

Enzymatic synthesis Cyclodextrin hydrolysis Oligosaccharide production

Maltohexaose is the Predominant Product (48%) of Alkalophilic Streptomyces Amylase Hydrolysis

A novel alkaline amylase from an alkalophilic Streptomyces species produces maltohexaose as the predominant product, comprising 48% of the initial hydrolysis product distribution from starch, followed by maltotetraose, maltotriose, and maltose [1]. This product specificity contrasts with maltotetraose-producing amylases (e.g., Pseudomonas stutzeri) and maltopentaose-producing systems, where the designated oligosaccharide constitutes the majority product.

α-Amylase specificity Product distribution Industrial starch processing

Maltohexaose: Evidence-Backed Research and Industrial Application Scenarios


Authentic Standard for UPLC-ELSD Quantification in Food Authentication

Maltohexaose is used as a certified reference standard in UPLC-ELSD methods for detecting maltooligosaccharide adulteration in honey. The method achieves limits of quantification from 0.30 to 0.60 mg/g with linearity from 15 to 2000 μg/mL (R² ≥ 0.9914) [1]. Given the distinct retention behavior of each maltooligosaccharide chain length, maltohexaose specifically enables accurate quantification of G6 content without interference from G5 or G7.

Substrate for α-Amylase and α-Glucosidase Kinetic Characterization

Maltohexaose serves as a defined substrate in enzyme kinetic studies. In human pancreatic α-amylase assays, the susceptibility to hydrolysis decreases in the order: maltopentaose > maltohexaose > maltotetraose > maltoheptaose [2]. For α-glucosidase, the Km of 0.42 mM for G6 is distinct from G5 (0.64 mM) and G7 (0.32 mM), making G6 essential for studies where chain-length-dependent catalytic efficiency is the variable of interest [3].

Scaffold for Glycogen Phosphorylase Inhibitor Development

The maltohexaose backbone, when modified at the 4-position to generate 4-deoxymaltohexaose (4DG6), exhibits 10-40-fold enhanced binding to muscle and potato α-glucan phosphorylases compared to the maltopentaose-derived analog [4]. This scaffold is preferred for developing mechanistic probes and potential therapeutic leads targeting glycogen metabolism disorders.

Ligand in Carbohydrate-Binding Module (CBM) Affinity Studies

Maltohexaose demonstrates the highest binding affinity (Kd = 0.003 mM) among linear maltooligosaccharides for BhCBM25 and BhCBM26, as measured by surface plasmon resonance [5]. This property makes G6 the ligand of choice for sensitive SPR-based detection of CBM-starch interactions and for structural studies of α-glucan recognition domains.

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